molecular formula C41H76NaO9P B1502576 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-hydroxyethyl phosphate CAS No. 474923-51-8

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-hydroxyethyl phosphate

Cat. No.: B1502576
CAS No.: 474923-51-8
M. Wt: 767 g/mol
InChI Key: NQNFIFRFZRXHMZ-YSHLVRMWSA-M
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Description

“Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-hydroxyethyl phosphate” is a chemical compound with the molecular formula C43H78NaO13P . It has an average mass of 857.035 Da and a monoisotopic mass of 856.507751 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a sodium atom, 43 carbon atoms, 78 hydrogen atoms, 13 oxygen atoms, and a phosphorus atom . It has double-bond stereochemistry and 2 of 7 defined stereocentres .

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-hydroxyethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39,42H,3-16,21-38H2,1-2H3,(H,45,46);/q;+1/p-1/b19-17-,20-18-;/t39-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFIFRFZRXHMZ-YSHLVRMWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCO)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCO)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677178
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-hydroxyethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-51-8
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-hydroxyethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-hydroxyethyl phosphate

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